molecular formula C17H18ClNO B4746807 2-chloro-N-(4-phenylbutyl)benzamide

2-chloro-N-(4-phenylbutyl)benzamide

Cat. No. B4746807
M. Wt: 287.8 g/mol
InChI Key: PASSATCGUDYQEA-UHFFFAOYSA-N
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Description

2-chloro-N-(4-phenylbutyl)benzamide, also known as BCTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of pain management. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which plays a crucial role in pain sensation and inflammation.

Mechanism of Action

2-chloro-N-(4-phenylbutyl)benzamide acts as a competitive antagonist of TRPV1 by binding to the channel's pore-forming region. This prevents the influx of calcium ions, which are responsible for the depolarization of sensory neurons and the transmission of pain signals. 2-chloro-N-(4-phenylbutyl)benzamide has also been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-1beta, which further contributes to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
2-chloro-N-(4-phenylbutyl)benzamide has been shown to have potent analgesic and anti-inflammatory effects in various animal models of pain and inflammation. It has also been shown to be effective in reducing neuropathic pain and visceral pain. 2-chloro-N-(4-phenylbutyl)benzamide has a relatively short half-life and is rapidly metabolized in the liver, which makes it a suitable candidate for acute pain management.

Advantages and Limitations for Lab Experiments

2-chloro-N-(4-phenylbutyl)benzamide has several advantages as a research tool for the study of pain and inflammation. It is a selective antagonist of TRPV1, which allows for the specific targeting of this channel without affecting other ion channels. 2-chloro-N-(4-phenylbutyl)benzamide is also relatively easy to synthesize and has a high purity. However, 2-chloro-N-(4-phenylbutyl)benzamide has some limitations, such as its short half-life and rapid metabolism, which may limit its use in chronic pain models.

Future Directions

There are several future directions for the study of 2-chloro-N-(4-phenylbutyl)benzamide and its potential applications in pain management. One area of research is the development of new analogs of 2-chloro-N-(4-phenylbutyl)benzamide that have improved pharmacokinetic properties and higher potency. Another area of research is the investigation of the role of TRPV1 in other physiological processes, such as thermoregulation and the regulation of blood pressure. Finally, the development of new drug delivery systems for 2-chloro-N-(4-phenylbutyl)benzamide may also be a promising area of research.

Scientific Research Applications

2-chloro-N-(4-phenylbutyl)benzamide has been extensively studied for its potential applications in the field of pain management. TRPV1 is a non-selective cation channel that is activated by various stimuli such as heat, capsaicin, and acid. It is expressed in sensory neurons and plays a critical role in pain sensation and inflammation. 2-chloro-N-(4-phenylbutyl)benzamide has been shown to be a potent and selective antagonist of TRPV1, which makes it a promising candidate for the development of new analgesic drugs.

properties

IUPAC Name

2-chloro-N-(4-phenylbutyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO/c18-16-12-5-4-11-15(16)17(20)19-13-7-6-10-14-8-2-1-3-9-14/h1-5,8-9,11-12H,6-7,10,13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASSATCGUDYQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCNC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809868
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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